molecular formula C7H7BrN2S2 B14874385 4-(Thiophen-2-yl)-1,3-thiazol-2-amine hydrobromide

4-(Thiophen-2-yl)-1,3-thiazol-2-amine hydrobromide

Cat. No.: B14874385
M. Wt: 263.2 g/mol
InChI Key: WIIUKMCFRYXPQP-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)-1,3-thiazol-2-amine hydrobromide is a heterocyclic compound that contains both thiophene and thiazole rings Thiophene is a five-membered ring containing sulfur, while thiazole is a five-membered ring containing both sulfur and nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-2-yl)-1,3-thiazol-2-amine hydrobromide typically involves the condensation of thiophene derivatives with thiazole precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-2-yl)-1,3-thiazol-2-amine hydrobromide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiazole ring can be reduced to form dihydrothiazoles.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, while nucleophilic substitution can occur on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or chlorine, while nucleophilic substitution can be facilitated by reagents such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Halogenated thiophene derivatives and substituted thiazoles.

Scientific Research Applications

4-(Thiophen-2-yl)-1,3-thiazol-2-amine hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Thiophen-2-yl)-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt bacterial cell membranes. Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds such as 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.

    Thiazole derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.

Uniqueness

4-(Thiophen-2-yl)-1,3-thiazol-2-amine hydrobromide is unique due to the presence of both thiophene and thiazole rings in its structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H7BrN2S2

Molecular Weight

263.2 g/mol

IUPAC Name

4-thiophen-2-yl-1,3-thiazol-2-amine;hydrobromide

InChI

InChI=1S/C7H6N2S2.BrH/c8-7-9-5(4-11-7)6-2-1-3-10-6;/h1-4H,(H2,8,9);1H

InChI Key

WIIUKMCFRYXPQP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)N.Br

Origin of Product

United States

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